Cas no 1247211-58-0 (1-(2-Bromoethyl)-4-ethylpiperazine)

1-(2-Bromoethyl)-4-ethylpiperazine is a brominated piperazine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromoethyl group enables efficient alkylation reactions, making it valuable for constructing complex molecular architectures, particularly in the development of bioactive compounds. The presence of the ethylpiperazine moiety enhances solubility and provides a functional handle for further modifications. This compound is particularly useful in medicinal chemistry for the synthesis of potential drug candidates, including CNS-active agents and receptor modulators. High purity and consistent reactivity ensure reliable performance in synthetic applications. Proper handling is advised due to its alkylating properties.
1-(2-Bromoethyl)-4-ethylpiperazine structure
1247211-58-0 structure
Product Name:1-(2-Bromoethyl)-4-ethylpiperazine
CAS No:1247211-58-0
MF:C8H17BrN2
MW:221.137981176376
CID:5295315
Update Time:2025-10-21

1-(2-Bromoethyl)-4-ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-4-ethylpiperazine
    • Piperazine, 1-(2-bromoethyl)-4-ethyl-
    • 1-(2-Bromoethyl)-4-ethylpiperazine
    • Inchi: 1S/C8H17BrN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3
    • InChI Key: MAASVDRUOYIXJF-UHFFFAOYSA-N
    • SMILES: BrCCN1CCN(CC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 100
  • XLogP3: 1.2
  • Topological Polar Surface Area: 6.5

1-(2-Bromoethyl)-4-ethylpiperazine Pricemore >>

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Additional information on 1-(2-Bromoethyl)-4-ethylpiperazine

Comprehensive Overview of 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0): Properties, Applications, and Research Insights

The chemical compound 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0) is a specialized bromoethyl-substituted piperazine derivative with significant relevance in pharmaceutical and organic synthesis. Its molecular structure combines a piperazine core with an ethyl and a 2-bromoethyl functional group, making it a versatile intermediate for drug discovery and material science. Researchers and industry professionals frequently search for terms like "1-(2-Bromoethyl)-4-ethylpiperazine synthesis", "CAS 1247211-58-0 applications", and "piperazine derivatives in medicine", reflecting growing interest in its potential.

In recent years, the demand for high-purity piperazine derivatives has surged due to their role in developing central nervous system (CNS) therapeutics and anticancer agents. The bromoethyl moiety in this compound enables facile nucleophilic substitution reactions, a feature often highlighted in queries such as "how to modify piperazine derivatives" or "bromoethyl group reactivity". This aligns with trends in green chemistry, where efficient functionalization strategies are prioritized to reduce waste.

From a structural perspective, 1-(2-Bromoethyl)-4-ethylpiperazine exhibits a balanced lipophilicity profile, a topic frequently explored in QSAR (Quantitative Structure-Activity Relationship) studies. Computational chemists often investigate its conformational flexibility and hydrogen-bonding capacity, as evidenced by search terms like "piperazine DFT calculations" and "molecular docking with bromoethyl groups". These analyses are crucial for optimizing bioavailability in drug design.

The compound's stability under various pH conditions makes it valuable for formulating prodrugs and targeted delivery systems, addressing popular inquiries such as "piperazine-based drug carriers". Notably, its ethylpiperazine scaffold shares structural motifs with several FDA-approved drugs, driving interest in structure-activity optimization techniques. Laboratories often document protocols involving N-alkylation reactions using this intermediate, a process central to many patent applications.

Emerging research areas like covalent inhibitor design have further amplified the utility of 1-(2-Bromoethyl)-4-ethylpiperazine. The bromine leaving group facilitates the creation of irreversible enzyme inhibitors, a strategy gaining traction in kinase-targeted therapies. This connects to trending searches on "covalent drug discovery 2024" and "electrophilic warheads in medicinal chemistry". Analytical methods for characterizing this compound, including HPLC purity analysis and mass spectrometry fragmentation patterns, are also frequently discussed in technical forums.

Environmental considerations regarding halogenated intermediates have led to innovations in catalytic bromination methods, reducing reliance on hazardous reagents. This aligns with industry searches for "sustainable bromoethylation processes" and "piperazine green synthesis". The compound's crystalline properties and solubility data (often queried as "1247211-58-0 solubility in DMSO") are critical for process scale-up, particularly in continuous flow chemistry applications.

In summary, 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0) represents a multifaceted building block bridging medicinal chemistry and process development. Its evolving applications reflect broader trends in precision synthesis and therapeutic innovation, making it a compound of enduring scientific and industrial interest.

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